Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-
Description
Chemical Structure:
The compound "Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-" (IUPAC name: 2-[(4-tert-butylphenyl)sulfanyl]acetonitrile) consists of an acetonitrile backbone (CH₃CN) substituted with a thioether group linked to a 4-tert-butylphenyl ring. The tert-butyl group (1,1-dimethylethyl) imparts steric bulk and hydrophobicity, while the nitrile group contributes to polarity and reactivity.
Synthesis: Based on analogous methods in , this compound can be synthesized via nucleophilic substitution between 4-tert-butylbenzenethiol and chloroacetonitrile in the presence of a base (e.g., sodium acetate in propanol).
Properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZYSUTZMCCOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614902 | |
| Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-24-5 | |
| Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- typically involves the reaction of acetonitrile with 4-(1,1-dimethylethyl)phenylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the acetonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activity and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes
Mechanism of Action
The mechanism of action of Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with [4-(tert-Butyl)phenyl]thio Moieties
Table 1: Key Physicochemical and Functional Comparisons
Functional Group and Reactivity Comparisons
Thioether Linkage :
- All compounds share a thioether (-S-) group, which enhances lipophilicity and resistance to oxidation compared to ethers. For example, pyridaben’s thioether group stabilizes its pesticidal activity .
- In the target compound, the thioether connects the acetonitrile and tert-butylphenyl groups, enabling nucleophilic reactivity at the nitrile group for further derivatization .
- tert-Butyl Substituent: The tert-butyl group increases steric hindrance and hydrophobicity, improving membrane permeability in bioactive compounds like AGI-1067 . In anthraquinone derivatives (e.g., ), this group enhances thermal stability for material applications.
Nitrile Functionality :
Physicochemical Properties
Table 2: Experimental and Predicted Properties
Biological Activity
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- is a compound of significant interest in the fields of biotechnology and pharmaceuticals due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- is characterized by the presence of a thioether functional group bonded to a phenyl group that is substituted with a tert-butyl group. This structure influences its chemical reactivity and biological properties.
1. Cytotoxicity and Anticancer Potential
Research indicates that acetonitrile derivatives, particularly those containing the [4-(1,1-dimethylethyl)phenyl]thio moiety, exhibit cytotoxic effects against various cancer cell lines. In a study involving HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, compounds similar to acetonitrile were shown to induce apoptosis and inhibit cell proliferation. The ethyl acetate fraction of treated cells demonstrated significant apoptosis characteristics such as membrane blebbing and chromatin condensation .
The biological mechanisms underlying the activity of these compounds often involve modulation of signaling pathways and interactions with cellular targets. For instance, certain derivatives have been identified to inhibit specific enzymes or receptors associated with cancer and inflammation.
Synthesis Methods
The synthesis of acetonitrile derivatives can be achieved through various chemical reactions including:
- Nucleophilic substitution : This method involves the reaction of acetonitrile with electrophiles to form thioether derivatives.
- Reduction reactions : Transforming ketones or aldehydes into corresponding alcohols or thioethers.
These synthetic pathways are crucial for producing compounds with desired biological activities.
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction with electrophiles to form thioether derivatives |
| Reduction Reactions | Converting ketones or aldehydes into alcohols or thioethers |
Study 1: Cytotoxic Activity Evaluation
A study evaluated the cytotoxicity of 2-(4-tert-butylphenyl)sulfanylacetonitrile against various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.
Study 2: Pharmacological Applications
In another investigation, derivatives of acetonitrile were explored for their potential as intermediates in drug development. These compounds showed promise in synthesizing nitrogen-containing molecules that are critical for various therapeutic applications .
Q & A
Q. What synthetic routes are recommended for preparing Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-?
The compound can be synthesized via nucleophilic substitution reactions, where a tert-butylphenyl thiolate reacts with bromoacetonitrile. Key steps include:
- Purification using column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm the thioether linkage and tert-butyl group integrity .
- For steric hindrance mitigation, reactions may require elevated temperatures (60–80°C) and inert atmospheres (N/Ar) .
Q. How can the purity of this compound be validated for use in catalytic studies?
- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min .
- Thermal analysis : Differential scanning calorimetry (DSC) to check melting point consistency (predicted range: 120–140°C) .
- Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., C: 54.2%, H: 6.1%, N: 12.6%) .
Advanced Research Questions
Q. How can a Design of Experiments (DoE) approach optimize chromatographic separation of this compound in complex matrices?
- Critical factors : Acetonitrile content (82–88%), buffer pH (3.5–5.5), ammonium acetate concentration (20–40 mM), and column temperature (30–50°C) .
- Response variables : Retention time, peak asymmetry, and theoretical plates.
- Methodology :
Q. What strategies resolve contradictions in reported solubility data for this compound in acetonitrile-water systems?
- Phase separation triggers : High salt concentration (>45 mM ammonium acetate) or low temperatures (<0°C) induce acetonitrile-water phase separation, reducing solubility .
- Mitigation :
- Use salt-out extraction with NaSO to recover the compound from aqueous phases.
- Adjust acetonitrile content to >88% for homogeneous mixing in HPLC mobile phases .
Q. How does the tert-butyl group influence the compound’s coordination chemistry in palladium-catalyzed reactions?
- Steric effects : The bulky tert-butyl group limits axial coordination, favoring monodentate binding to Pd(II) centers.
- Catalytic activity : Enhances stability in Suzuki-Miyaura couplings but reduces turnover frequency (TOF) compared to less hindered analogs .
- Structural confirmation : Single-crystal X-ray diffraction (bond angles: 109.7° for C-F-C in trifluoromethyl groups) validates ligand geometry .
Methodological Challenges
Q. How to address discrepancies in predicted vs. experimental physicochemical properties (e.g., pKa, logP)?
- Computational validation : Compare density functional theory (DFT)-predicted pKa (0.21 ± 0.10) with experimental potentiometric titration in acetonitrile/water .
- LogP determination : Use shake-flask method (octanol/water) with LC-MS quantification to resolve outliers from predicted values (logP ≈ 2.5) .
Q. What analytical workflows are recommended for detecting degradation products under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
